
3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester” is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a complex structure with a benzyl group, a tetrahydropyridine ring, and an indole core, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be introduced via a cyclization reaction, often involving a suitable diene and a nitrogen-containing compound.
Benzyl Group Addition: The benzyl group can be added through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the indole core to indoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The benzyl and tetrahydropyridine groups might enhance binding affinity and specificity to certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid: Lacks the ester group, which might affect its solubility and reactivity.
1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole: Lacks the carboxylic acid group, potentially altering its biological activity.
Uniqueness
The unique combination of the benzyl group, tetrahydropyridine ring, and indole core in “3-(1-benzyl-1,4,5,6-tetrahydro-pyridin-3-yl)-1H-indole-2-carboxylic acid ethyl ester” provides a distinct chemical profile that can be exploited for specific applications in drug development and material science.
特性
分子式 |
C23H24N2O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
ethyl 3-(1-benzyl-3,4-dihydro-2H-pyridin-5-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H24N2O2/c1-2-27-23(26)22-21(19-12-6-7-13-20(19)24-22)18-11-8-14-25(16-18)15-17-9-4-3-5-10-17/h3-7,9-10,12-13,16,24H,2,8,11,14-15H2,1H3 |
InChIキー |
BWXOGQCFHXGUED-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CN(CCC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)
![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
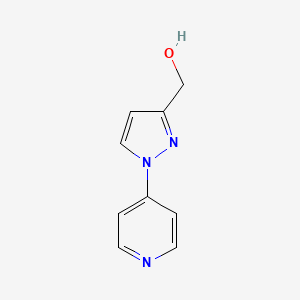
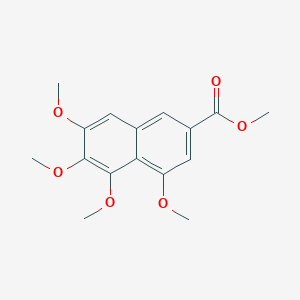
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)

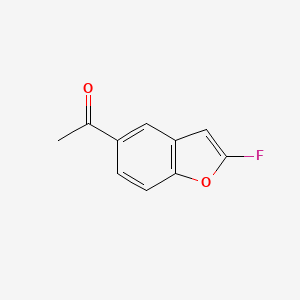
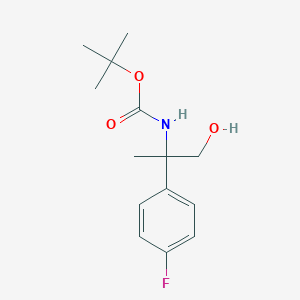

![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
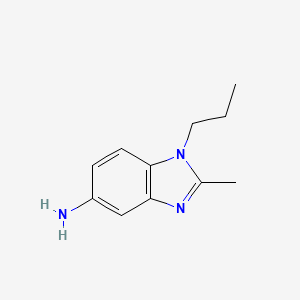
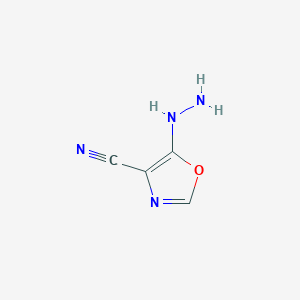
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)
